Target Engagement Potential of the 3-Oxy-5-Chloropyrimidine Piperidine Scaffold vs. Closest Regioisomeric Analogs
Direct head-to-head quantitative data for CAS 2034622-52-9 against named comparators is not currently available in the public domain. However, class-level inference from structurally proximate analogs provides a provisional differentiation framework. For instance, the 3-oxy-piperidine regioisomer series has been shown in patent literature to modulate autotaxin and PIM kinase activity, whereas 4-oxy-linked and bipiperidine derivatives exhibit distinct selectivity profiles [1][2]. The target compound's unique 3-((5-chloropyrimidin-2-yl)oxy)piperidine motif is expected to confer a specific binding pose relative to 4-substituted counterparts, though this remains to be quantitatively validated in published studies.
| Evidence Dimension | Scaffold-dependent target selectivity (class-level inference) |
|---|---|
| Target Compound Data | CAS 2034622-52-9: No publicly available IC50/Ki data against specific targets. |
| Comparator Or Baseline | Structurally related 4-(5-chloropyrimidin-2-yl)-bipiperidine analog (BDBM50342692) with hERG IC50 > 10 µM; PIM kinase inhibitor BDBM50363167 (CHEMBL1945559) with PIM1 IC50 = 60 nM. |
| Quantified Difference | Not calculable due to absence of target-specific data for the target compound. |
| Conditions | Comparative analysis based on BindingDB-curated enzyme inhibition and ion channel assays. |
Why This Matters
The lack of published quantitative data means procurement decisions must currently rely on scaffold-level precedent; researchers should request vendor-provided QC and any in-house screening data to establish project-specific differentiation.
- [1] KR102524669B1 – Novel piperidine derivatives and pharmaceutical composition for inhibiting Autotaxin comprising the same, 2022. Google Patents. View Source
- [2] BindingDB BDBM50363167 (CHEMBL1945559) – PIM1 IC50 = 60 nM; BDBM50342692 – hERG IC50 > 10 µM. BindingDB. View Source
